molecular formula C12H13NS B11789801 2-(Benzo[b]thiophen-7-yl)pyrrolidine

2-(Benzo[b]thiophen-7-yl)pyrrolidine

Cat. No.: B11789801
M. Wt: 203.31 g/mol
InChI Key: AEGHZEMELCUGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[b]thiophen-7-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-7-yl)pyrrolidine typically involves the coupling of a pyrrolidine derivative with a benzothiophene precursor. One common method is the palladium-catalyzed cross-coupling reaction, where 2-halothiophenols react with pyrrolidine derivatives under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-7-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzothiophene moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(Benzo[b]thiophen-7-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-7-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)pyrrolidine
  • 2-(Benzo[b]thiophen-2-yl)pyridine
  • 2-(Benzo[b]thiophen-3-yl)pyrrolidine

Uniqueness

2-(Benzo[b]thiophen-7-yl)pyrrolidine is unique due to the specific positioning of the benzothiophene moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)pyrrolidine

InChI

InChI=1S/C12H13NS/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2

InChI Key

AEGHZEMELCUGAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=C2SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.